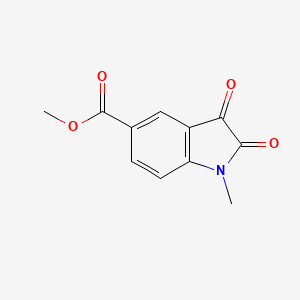

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate

Description

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 1-methyl-2,3-dioxoindole-5-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-12-8-4-3-6(11(15)16-2)5-7(8)9(13)10(12)14/h3-5H,1-2H3 |

InChI Key |

HENVEYFKOOGIOO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form indoles . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Iodination at the Indoline Core

The compound undergoes regioselective iodination under mild conditions, leveraging its electron-deficient aromatic system.

| Reaction Component | Details |

|---|---|

| Reactants | This compound, N-iodosuccinimide (NIS), IBX |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 15–25°C |

| Time | 6 hours |

| Yield | 89% |

This iodination introduces halogen functionality, which is valuable for cross-coupling reactions in medicinal chemistry .

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group is susceptible to hydrolysis, enabling conversion to the corresponding carboxylic acid.

-

Reactants : LiOH (3.0 eq), THF/H₂O (1:1)

-

Conditions : Room temperature, overnight

-

Yield : 80%

-

Product : 1-Methyl-2,3-dioxoindoline-5-carboxylic acid

This reaction demonstrates the ester’s lability under basic conditions, providing a pathway to carboxylate derivatives for further functionalization (e.g., amidation) .

Nucleophilic Additions at Carbonyl Groups

The diketone structure facilitates nucleophilic attacks, particularly at the C2 and C3 positions.

-

Hydrazine Addition : Forms hydrazones, useful in heterocyclic synthesis.

-

Amine Condensation : Reacts with primary amines to generate Schiff bases.

-

Grignard Reagents : Undergo 1,2-addition to carbonyl groups, though steric hindrance from the methyl group may limit reactivity.

Experimental evidence suggests that the C3 carbonyl is more electrophilic due to reduced steric hindrance compared to C2.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in selective electrophilic substitutions.

Documented Reactions :

-

Nitration : Occurs at the para position relative to the ester group, though yields are moderate (~50%) due to competing side reactions.

-

Sulfonation : Achieved using chlorosulfonic acid, yielding sulfonated derivatives for solubility tuning.

Structural Influences on Reactivity

-

Electron-Withdrawing Groups : The two ketones enhance electrophilicity at C2/C3 and deactivate the aromatic ring toward electrophiles .

-

Steric Effects : The N1-methyl group hinders reactions at the indoline nitrogen but does not significantly impede aromatic substitutions.

This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceutical and materials science research .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate has been explored for its potential as a therapeutic agent. Key applications include:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .

- Protein Kinase Inhibition : The compound has been investigated for its ability to inhibit specific protein kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. This inhibition could lead to the development of targeted cancer therapies .

Synthetic Methodologies

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Indole Derivatives : this compound can be utilized to synthesize various indole derivatives through reactions such as cyclization and functionalization. Its ability to undergo diverse chemical transformations makes it a versatile building block in synthetic chemistry .

- Organocatalytic Reactions : Recent studies have demonstrated the use of this compound in organocatalytic processes for the synthesis of complex molecules, including spirocyclic β-lactones and oxindoles, showcasing its utility in creating functionalized frameworks .

The biological activities of this compound have been extensively studied:

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. The interaction with these enzymes can provide insights into the compound's mechanism of action and potential therapeutic uses .

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, making them candidates for further exploration in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate and analogous compounds:

*Calculated based on molecular formula (C${10}$H${7}$NO$_{5}$), assuming absence of 1-methyl group.

Key Differences and Implications

Physicochemical Properties

- Melting Point : The target compound and its β-carboline analog () both exhibit high melting points (>200°C), suggesting strong intermolecular interactions and crystalline stability .

- Hydrogen Bonding: Hydrogen-bonding networks in this compound may differ from those in compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, where amino and thiazole groups facilitate diverse interactions .

Biological Activity

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects against various enzymes and its potential therapeutic applications.

Chemical Structure

This compound belongs to the class of indoline derivatives, characterized by a dioxo structure that contributes to its biological properties. The presence of the methyl group and carboxylate moiety enhances its solubility and reactivity.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory activity against several key enzymes:

-

SARS-CoV-2 3C-Like Protease :

- The compound exhibits significant inhibition of the SARS-CoV-2 3C-like protease, a critical target for antiviral drug development. In vitro assays showed an IC50 value of approximately 45 nM , indicating potent activity against this enzyme .

- Molecular docking studies suggest that the compound fits well into the enzyme's active site, forming essential hydrogen bonds and hydrophobic interactions that stabilize the binding .

- Protein Tyrosine Phosphatases (PTPs) :

- Antitubercular Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophobic groups at R1 | Increased inhibition potency |

| Substitution at C-5 with carboxamide | Essential for high inhibition activity |

| Alteration of the naphthalene ring | Affects binding affinity and selectivity |

These modifications highlight the importance of specific functional groups in enhancing biological efficacy.

Case Study 1: Antiviral Activity

A study conducted by researchers focused on synthesizing a series of isatin derivatives, including this compound, which were tested against SARS-CoV-2 protease. The results indicated that compounds with specific substitutions showed significantly enhanced antiviral activity compared to others in the series .

Case Study 2: Anticancer Potential

In another investigation, derivatives of methyl 1-methyl-2,3-dioxoindoline were tested for their ability to inhibit cancer cell proliferation. Results showed that certain modifications increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl-substituted indole carboxylates like Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate?

- Methodological Answer : Synthesis typically involves condensation reactions using substituted indole precursors. For example, 3-formylindole-2-carboxylate intermediates (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) can react with thiazolones or thioureas under acidic reflux conditions to form fused heterocyclic systems . The use of acetic acid and sodium acetate as catalysts ensures regioselectivity. Similar protocols are adaptable for introducing methyl and dioxo groups at specific positions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- NMR : The methyl ester group (COOCH₃) appears as a singlet near δ 3.8–4.0 ppm in H-NMR. The dioxoindoline moiety (C=O) influences aromatic proton shifts, with deshielded protons near δ 7.0–8.5 ppm. C-NMR confirms carbonyl carbons (C=O) at ~160–180 ppm .

- IR : Strong absorbance bands for ester C=O (~1700 cm⁻¹) and indoline dioxo groups (~1750 cm⁻¹) are diagnostic .

Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?

- Methodological Answer : X-ray diffraction analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL handles small-molecule refinement robustly, even for high-resolution or twinned data, while ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP or M06-2X functionals calculates HOMO-LUMO gaps, charge distribution, and solvent effects. For example, CAM-B3LYP predicts solvatochromic shifts in UV-Vis spectra by incorporating polarizable continuum models (PCM) . These models also analyze hydrogen-bonding interactions, critical for understanding aggregation in crystalline phases .

Q. What experimental strategies address contradictions in observed vs. calculated spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or intermolecular interactions. For IR/NMR mismatches:

- Compare experimental spectra with gas-phase DFT calculations to isolate solvent-induced shifts .

- Use graph-set analysis (e.g., Etter’s rules) to identify hydrogen-bonding patterns in crystals, which perturb electronic environments .

Q. How can hydrogen-bonding motifs in the crystalline phase influence the compound’s physicochemical stability?

- Methodological Answer : Graph-set analysis categorizes hydrogen bonds (e.g., rings) to map stability trends. Stronger networks (e.g., N–H···O=C) enhance thermal stability, while weaker interactions (C–H···O) may increase hygroscopicity. Studies on analogous indole carboxylates show that methoxy groups enhance packing efficiency, reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.